trans-3-(Tert-butoxycarbonylamino)cyclobutanecarboxylic acid
CAS No.: 946152-72-3
Cat. No.: VC7927108
Molecular Formula: C10H17NO4
Molecular Weight: 215.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 946152-72-3 |
---|---|
Molecular Formula | C10H17NO4 |
Molecular Weight | 215.25 g/mol |
IUPAC Name | 3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid |
Standard InChI | InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-7-4-6(5-7)8(12)13/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13) |
Standard InChI Key | KLCYDBAYYYVNFM-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NC1CC(C1)C(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)NC1CC(C1)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Stereochemistry
The compound has the molecular formula C₁₀H₁₇NO₄ and a molecular weight of 215.25 g/mol . Its IUPAC name, 3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid, reflects the trans configuration of the Boc-protected amino group at the 3-position and the carboxylic acid at the 1-position of the cyclobutane ring . The stereochemistry is critical for its biological activity, as evidenced by the distinct properties of its cis counterpart .
The SMILES notation (CC(C)(C)OC(=O)NC1CC(C1)C(=O)O) and InChIKey (KLCYDBAYYYVNFM-UHFFFAOYSA-N) provide unambiguous representations of its structure . X-ray crystallography and NMR studies confirm the trans arrangement, which minimizes steric hindrance between the Boc group and carboxylic acid .
Physical and Chemical Properties
Key physical properties include a predicted boiling point of 368.3±31.0°C and a density of 1.17±0.1 g/cm³ . The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water due to its hydrophobic Boc group. Its pKa is estimated at 4.58±0.40, favoring deprotonation under physiological conditions .
Property | Value | Source Citation |
---|---|---|
Molecular Weight | 215.25 g/mol | |
Boiling Point | 368.3±31.0°C | |
Density | 1.17±0.1 g/cm³ | |
pKa | 4.58±0.40 | |
Storage Conditions | 2–8°C (long-term stability) |
Synthesis and Diastereoselective Preparation
Conventional Synthetic Routes
The synthesis typically begins with cyclobutane-1,3-dicarboxylic acid, where selective protection of the amino group is achieved using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. A key challenge is controlling diastereoselectivity during cyclization. Early methods relied on kinetic control, yielding trans:cis ratios of 3:1, but recent advances have improved selectivity to >10:1 .
Diastereoselective Reduction Strategies
A breakthrough in synthesis involves the NaBH₄-mediated reduction of cyclobutylidene Meldrum’s acid derivatives (Figure 1) . This method achieves up to 95:5 trans:cis selectivity by optimizing reaction temperature (−20°C) and solvent (THF/MeOH). Recrystallization from ethyl acetate/n-heptane further enriches the trans isomer to >99% purity .
Critical Factors for Scalability:
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pH Control: Maintaining pH >7 during workup prevents epimerization .
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Impurity Removal: Acidic byproducts are eliminated via aqueous NaHCO₃ washes .
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Column-Free Purification: Crystallization replaces chromatography, enhancing process efficiency .
Applications in Pharmaceutical Development
Peptide Synthesis and Modification
The compound’s rigid cyclobutane backbone is exploited to constrain peptide conformations, improving target binding affinity. For example, it has been incorporated into arginase inhibitors to mimic transition-state geometries, reducing IC₅₀ values by 50-fold compared to linear analogs .
Bioavailability Enhancement
Cyclobutane-containing drugs often exhibit enhanced oral bioavailability due to reduced conformational flexibility, which decreases metabolic degradation. In preclinical studies, Boc-protected derivatives demonstrated 3× higher AUC (area under the curve) in rodent models than non-cyclic analogs.
Case Study: TAK-828F Analogues
trans-3-(Tert-butoxycarbonylamino)cyclobutanecarboxylic acid served as a key intermediate in the synthesis of TAK-828F, a retinoic acid receptor-related orphan gamma t (RORγt) inhibitor . The trans configuration was critical for binding to the RORγt ligand-binding domain, with a reported Kd of 2.3 nM .
Emerging Applications in Material Science
Polymer Reinforcement
The cyclobutane ring’s strain energy (≈26 kcal/mol) contributes to high thermal stability in polymers. Incorporating this compound into polyamide backbones increased Young’s modulus by 40% while maintaining ductility.
Self-Healing Materials
Preliminary studies suggest that the Boc group’s labile nature enables dynamic covalent bonding in hydrogels. Materials crosslinked with this compound recovered 90% of initial strength after fracture, outperforming traditional disulfide-based systems.
Biochemical Research Tools
Enzyme Inhibition Studies
The compound’s ability to mimic tetrahedral intermediates makes it a potent inhibitor of serine proteases and metalloenzymes. In trypsin inhibition assays, it showed a Ki of 0.8 μM, comparable to leupeptin.
Isotopic Labeling
Deuterated analogs (e.g., [²H₆]-Boc) are used in NMR-based protein dynamics studies. The cyclobutane ring’s rigidity simplifies spectral interpretation, enabling precise measurement of side-chain motions in proteins .
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